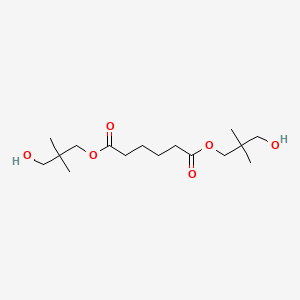
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is an organic compound with the molecular formula C16H30O6This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate typically involves the esterification of hexanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides
Wissenschaftliche Forschungsanwendungen
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and plasticizers
Wirkmechanismus
The mechanism of action of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to their target sites. The molecular targets and pathways involved vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl) hexanedioate
- Bis(3-hydroxypropyl) hexanedioate
- Bis(2-hydroxy-2-methylpropyl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced flexibility and lower crystallinity compared to linear analogs, making it particularly useful as a plasticizer and in other industrial applications .
Eigenschaften
CAS-Nummer |
4270-74-0 |
|---|---|
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate |
InChI |
InChI=1S/C16H30O6/c1-15(2,9-17)11-21-13(19)7-5-6-8-14(20)22-12-16(3,4)10-18/h17-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
BJWFXTUQUMBLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)COC(=O)CCCCC(=O)OCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















